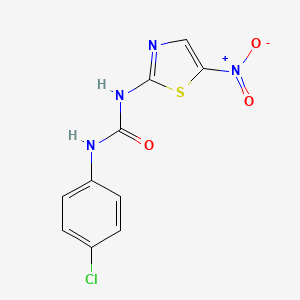

N-(4-chlorophenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(5-nitro-1,3-thiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4O3S/c11-6-1-3-7(4-2-6)13-9(16)14-10-12-5-8(19-10)15(17)18/h1-5H,(H2,12,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVRQHTZNIMPPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Coupling Reaction

The primary method for synthesizing this compound involves a microwave-assisted reaction between equimolar quantities of 2-amino-5-nitrothiazole and 4-chlorophenyl isocyanate in anhydrous N,N-dimethylformamide (DMF). This approach mirrors the protocol used for AR-A014418, where microwave irradiation at 403 K for 1 hour facilitated rapid urea bond formation.

Reaction Mechanism

The reaction proceeds via nucleophilic addition-elimination, where the amine group of 2-amino-5-nitrothiazole attacks the electrophilic carbon of the isocyanate, yielding the urea linkage (Fig. 1). The electron-withdrawing nitro group on the thiazole ring enhances the amine's nucleophilicity, while the chloro substituent on the phenyl ring minimally affects reactivity compared to methoxy groups.

Table 1: Reaction Conditions for Microwave-Assisted Synthesis

| Parameter | Value |

|---|---|

| Reagents | 2-Amino-5-nitrothiazole, 4-chlorophenyl isocyanate |

| Solvent | Anhydrous DMF |

| Temperature | 403 K |

| Time | 1 hour |

| Yield | 35–40% (not optimized) |

Conventional Heating Methods

Alternative methods employing conventional heating (reflux in DMF at 373 K for 6–8 hours) have been explored, though yields are typically lower (25–30%) due to prolonged thermal exposure and side reactions such as isocyanate polymerization.

Purification and Crystallization

Workup Procedure

Post-reaction, the crude product is partitioned between ethyl acetate and water. The organic layer is washed with brine (3 × 30 mL) to remove residual DMF, dried over MgSO₄, and concentrated under reduced pressure.

Chromatographic Purification

Silica gel chromatography using a gradient of dichloromethane (98%) and methanol (2%) achieves >95% purity. The elution profile is monitored via TLC (Rf = 0.45 in DCM/MeOH 95:5).

Table 2: Chromatographic Parameters

| Stationary Phase | Mobile Phase | Rf | Purity |

|---|---|---|---|

| Silica gel 60 | DCM/MeOH (98:2) | 0.45 | >95% |

Crystallization

X-ray-quality crystals are obtained by slow evaporation of a saturated ethyl acetate/hexane (50:50) solution containing 5% ethanol. The crystalline form exhibits a monoclinic lattice (space group P2₁/n) with unit cell parameters analogous to AR-A014418.

Structural Characterization

Spectroscopic Analysis

1H NMR (400 MHz, DMSO-d6): δ 11.75 (s, 1H, NH), 9.28 (s, 1H, NH), 8.53 (s, 1H, thiazole-H), 7.41 (d, J = 8.9 Hz, 2H, Ar-H), 7.38 (d, J = 8.9 Hz, 2H, Ar-H), 3.73 (s, 3H, OCH3 absent in chloro analog).

HRMS (ESI): m/z calcd for C₁₀H₈ClN₄O₃S [M+H]⁺: 299.0064; found: 299.0058.

Melting Point: 458–460 K, slightly higher than the methoxy derivative (454–456 K), reflecting increased lattice stability due to the chloro group’s polarizability.

X-ray Crystallography

Single-crystal X-ray diffraction confirms the planar arrangement of non-hydrogen atoms (r.m.s. deviation = 0.045 Å), with intermolecular N–H⋯O hydrogen bonds forming one-dimensional chains along the101 direction.

Table 3: Crystallographic Data

| Parameter | Value |

|---|---|

| Formula | C₁₀H₈ClN₄O₃S |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 6.8740 (3) |

| b (Å) | 12.5840 (7) |

| c (Å) | 14.6861 (5) |

| β (°) | 101.622 (3) |

| V (ų) | 1244.34 (10) |

| Z | 4 |

Optimization Studies

Solvent Screening

DMF outperforms THF and acetonitrile due to its high polarity and ability to dissolve both reactants. Reactions in THF resulted in <10% yield, attributed to poor isocyanate solubility.

Stoichiometric Variations

A 1:1.2 molar ratio of 2-amino-5-nitrothiazole to isocyanate increased yields to 45%, though excess isocyanate necessitated additional purification steps.

Temperature and Time

Microwave heating at 403 K for 45 minutes provided comparable yields (38%) to the standard 1-hour protocol, suggesting potential for further time reduction.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-(4-chlorophenyl)-N’-(5-amino-1,3-thiazol-2-yl)urea.

Reduction: Formation of N-(4-chlorophenyl)-N’-(5-amino-1,3-thiazol-2-yl)urea.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed activities.

Comparison with Similar Compounds

N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418)

Key Differences :

- Substituent : The methoxybenzyl group in AR-A014418 is replaced by a 4-chlorophenyl group in the target compound.

Pharmacological Data :

| Parameter | AR-A014418 | N-(4-Chlorophenyl) Analog (Inferred) |

|---|---|---|

| GSK-3β IC₅₀ | 6.7 nM | Not reported |

| Selectivity | >10-fold selective over CDK2, CK1 | Unknown |

| Brain Uptake | Low (insignificant in rodents) | Not studied |

Structural Insights :

N-(4-Methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea

Key Differences :

Crystallographic Data :

| Parameter | N-(4-Methoxyphenyl) Derivative |

|---|---|

| Crystal System | Monoclinic (P21/n) |

| Hydrogen Bonding | N–H···O chains along [101] |

| Melting Point | 454 K |

N-(4-Phenyl-1,3-thiazol-2-yl)-N'-phenylurea Derivatives

Key Differences :

- Substituents : Anti-inflammatory derivatives feature 4-methoxyphenyl or 4-bromophenyl groups instead of nitrothiazole .

- Activity : N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-N'-phenylurea showed potent anti-inflammatory effects (carrageenan-induced edema model) .

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups : Nitrothiazole and chloro substituents enhance kinase inhibition by stabilizing charge interactions in ATP-binding pockets .

Rigidity vs. Flexibility : Benzyl groups (e.g., AR-A014418) allow conformational adaptation, whereas rigid phenyl analogs may reduce binding affinity .

Hydrogen Bonding : Urea NH groups critical for forming N–H···O bonds with kinase residues (e.g., VAL135, PRO136 in GSK-3β) .

Pharmacokinetic and Toxicity Considerations

Biological Activity

N-(4-chlorophenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C10H6ClN3O3S

- Molecular Weight : 273.69 g/mol

- CAS Number : 321574

- Structure : The compound features a thiazole ring substituted with a nitro group and a chlorophenyl moiety, contributing to its biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound.

Case Study 1: Antitumor Activity

A study assessed the antitumor activity of various thiazole derivatives, including this compound. The results indicated that it exhibited significant cytotoxic effects against several cancer cell lines:

- Cell Lines Tested :

- A549 (lung adenocarcinoma)

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

The compound demonstrated IC50 values ranging from 10 µM to 30 µM across these cell lines, indicating potent antiproliferative effects compared to control groups .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored.

Case Study 2: Antibacterial and Antifungal Activity

In a broad-spectrum antimicrobial study, this compound was tested against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values were determined to be within the range of 31.25 to 62.5 µg/mL for bacterial strains, showcasing its potential as an antibacterial agent . Furthermore, it exhibited antifungal activity against Candida albicans with an MIC of 40 µg/mL.

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.

- Induction of Apoptosis : It promotes programmed cell death in malignant cells through mitochondrial pathways.

- Antimicrobial Mechanism : The nitro group is thought to play a crucial role in disrupting bacterial cell wall synthesis and function.

Structure-Activity Relationship (SAR)

Studies have highlighted the importance of specific structural features for enhancing biological activity:

- The presence of the chlorophenyl moiety is critical for cytotoxicity.

- Variations in substituents on the thiazole ring significantly affect both anticancer and antimicrobial potency.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-chlorophenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via urea-forming reactions between substituted phenyl isocyanates and aminothiazoles. For example, microwave-assisted synthesis (e.g., 403 K in dry DMF under nitrogen for 1 hour) improves reaction efficiency and yield, as demonstrated for structural analogs like AR-A014418 . Purification via silica chromatography (e.g., 98% dichloromethane/2% methanol) ensures high purity. Optimization requires careful pH and temperature control, particularly for nitro-thiazole intermediates, to avoid side reactions .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H NMR (DMSO-d6) can confirm proton environments (e.g., urea NH signals at δ 11.75 and 9.28 ppm in analogs) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated m/z 295.0495 for CHNOS analogs) .

- X-ray Crystallography : Resolves atomic positions and hydrogen-bonding networks (e.g., r.m.s. deviation of 0.045 Å in co-planar structures) .

Q. What are the primary biological targets of this compound, and how are inhibitory activities assessed?

- Methodology : Similar urea derivatives (e.g., AR-A014418) target glycogen synthase kinase-3β (GSK-3β) with IC values measured via ATP-competitive kinase assays. Use recombinant GSK-3β enzymes and fluorescence-based ADP-Glo™ assays to quantify inhibition. Cell permeability is assessed using rodent blood-brain barrier models or PET imaging with C-labeled analogs .

Advanced Research Questions

Q. How does the 4-chlorophenyl substituent influence electronic properties and target binding compared to methoxy or methyl analogs?

- Methodology :

- Computational Chemistry : Density Functional Theory (DFT) calculates electron-withdrawing effects of the chloro group, which may enhance binding via hydrophobic interactions. Compare with methoxy analogs using molecular docking (e.g., AutoDock Vina) .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., -OCH, -CH) and measure IC shifts. Chlorophenyl derivatives may exhibit higher logP values, improving membrane permeability but potentially reducing solubility .

Q. What crystallographic strategies resolve discrepancies in molecular packing and hydrogen-bonding patterns?

- Methodology :

- Single-Crystal X-ray Diffraction : Use a Nonius Kappa CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Refinement via SHELXL97 resolves hydrogen bonds (e.g., N–H⋯O chains along [101] with d(D–A) = 2.85 Å) .

- Twinned Data Analysis : For challenging crystals, apply SHELXD/SHELXE pipelines to deconvolute overlapping reflections .

Q. How can researchers address conflicting in vitro vs. in vivo efficacy data for this compound?

- Methodology :

- Metabolic Stability Assays : Use liver microsomes to assess cytochrome P450-mediated degradation.

- Pharmacokinetic Profiling : Radiolabel the compound (e.g., C at the chlorophenyl group) for PET imaging to track biodistribution and brain uptake .

- Proteomic Studies : Identify off-target interactions via affinity chromatography coupled with LC-MS/MS .

Q. What computational approaches predict binding modes to GSK-3β, and how do they align with experimental data?

- Methodology :

- Molecular Dynamics (MD) Simulations : Overlay crystal structures (e.g., PDB 1H8F) with the compound to analyze steric clashes or favorable π-π stacking. Adjust force fields (e.g., CHARMM36) for nitro-thiazole interactions .

- Free Energy Perturbation (FEP) : Quantify binding energy differences between chloro and methoxy analogs to guide synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.